molecular formula C22H21N3OS2 B5040947 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one

Cat. No.: B5040947
M. Wt: 407.6 g/mol
InChI Key: DUGWSLWIDPLVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one is a complex organic compound that features a unique combination of pyrimidine and phenothiazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one typically involves the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions starting from readily available precursors such as acetylacetone and guanidine.

    Formation of the Phenothiazine Moiety: Phenothiazine is synthesized via the cyclization of diphenylamine with sulfur.

    Coupling of the Moieties: The final step involves coupling the pyrimidine and phenothiazine moieties through a sulfanyl linkage. This is typically achieved using a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: Its ability to form stable complexes makes it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with various enzymes and receptors are of interest in understanding biological processes and developing new drugs.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl and phenothiazine moieties allow it to form stable complexes with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-methylpropanoic acid
  • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Uniqueness

Compared to similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one is unique due to the presence of both pyrimidine and phenothiazine moieties

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-phenothiazin-10-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS2/c1-4-18(28-22-23-14(2)13-15(3)24-22)21(26)25-16-9-5-7-11-19(16)27-20-12-8-6-10-17(20)25/h5-13,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGWSLWIDPLVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC(=CC(=N4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.